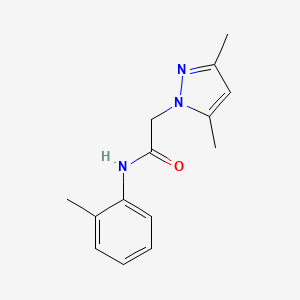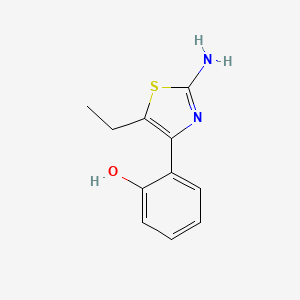
6-Bromo-2-methylindazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-methylindazole-4-carboxylic acid (BMICA) is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMICA is a derivative of indazole, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The bromine atom at position 6 and the methyl group at position 2 make BMICA a unique compound with distinct properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-methylindazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from adenosine triphosphate (ATP) to specific amino acid residues in proteins, thereby regulating their activity. Inhibition of protein kinases by 6-Bromo-2-methylindazole-4-carboxylic acid can lead to the disruption of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects
6-Bromo-2-methylindazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent. 6-Bromo-2-methylindazole-4-carboxylic acid has also been shown to inhibit the growth of fungal and bacterial pathogens, suggesting its potential as an antifungal and antibacterial agent. However, further studies are needed to elucidate the exact mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-Bromo-2-methylindazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. 6-Bromo-2-methylindazole-4-carboxylic acid is also soluble in common organic solvents, making it easy to handle and manipulate. However, 6-Bromo-2-methylindazole-4-carboxylic acid has some limitations as well. It has low water solubility, which can limit its applications in biological assays. 6-Bromo-2-methylindazole-4-carboxylic acid is also relatively expensive to synthesize, which can be a barrier to its widespread use.
Orientations Futures
6-Bromo-2-methylindazole-4-carboxylic acid has several potential future directions for research. One area of interest is the development of 6-Bromo-2-methylindazole-4-carboxylic acid derivatives with improved properties, such as increased solubility and potency. Another area of interest is the investigation of 6-Bromo-2-methylindazole-4-carboxylic acid's potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Further studies are also needed to elucidate the exact mechanisms underlying 6-Bromo-2-methylindazole-4-carboxylic acid's biological effects and to identify its molecular targets. Overall, 6-Bromo-2-methylindazole-4-carboxylic acid is a promising compound with significant potential for scientific research and drug development.
Méthodes De Synthèse
6-Bromo-2-methylindazole-4-carboxylic acid can be synthesized in a few steps starting from commercially available indazole. The synthesis method involves the bromination of indazole using bromine and acetic acid to obtain 6-bromoindazole. The 2-methyl group is then introduced using methyl iodide and sodium hydride to obtain 6-bromo-2-methylindazole. Finally, carboxylation of 6-bromo-2-methylindazole using carbon dioxide and a palladium catalyst yields 6-Bromo-2-methylindazole-4-carboxylic acid.
Applications De Recherche Scientifique
6-Bromo-2-methylindazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It is a promising scaffold for the development of novel drugs due to its unique structure and properties. 6-Bromo-2-methylindazole-4-carboxylic acid has been shown to have anticancer, antifungal, and antibacterial activities. It has also been investigated as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes.
Propriétés
IUPAC Name |
6-bromo-2-methylindazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-7-6(9(13)14)2-5(10)3-8(7)11-12/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPFAISRBUJIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=CC(=CC2=N1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylindazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)



![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)